4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one
Description
4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with an azidomethyl group at the 4-position and a 2-methylbenzyl moiety at the 1-position. Its molecular structure combines a lactam ring (pyrrolidinone) with reactive functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The azide group (-N₃) enables participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is pivotal for bioconjugation and drug discovery .
This compound’s synthetic utility arises from its dual functionality: the lactam ring provides rigidity and hydrogen-bonding capacity, while the azidomethyl group serves as a “clickable” handle for modular derivatization. Its applications span medicinal chemistry (e.g., prodrug design, targeted therapeutics) and materials science (e.g., polymer crosslinking) .
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H16N4O/c1-10-4-2-3-5-12(10)9-17-8-11(6-13(17)18)7-15-16-14/h2-5,11H,6-9H2,1H3 |
InChI Key |
LFWXFPZXIARNTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Attachment of the 2-Methylphenylmethyl Group: This step often involves the use of Friedel-Crafts alkylation or related methods to attach the aromatic substituent to the pyrrolidin-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes or other reactive intermediates.
Reduction: Reduction of the azide group can yield amines or other reduced products.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the azidomethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide group can lead to the formation of nitrenes, while reduction can yield primary amines.
Scientific Research Applications
4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules.
Biology: The compound can be used as a bioorthogonal reagent for labeling and tracking biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes. This reactivity is harnessed in click chemistry, where the compound acts as a versatile building block for the synthesis of complex molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one, we compare it with structurally and functionally related compounds (Table 1).
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Heterocycle Differences: The pyrrolidin-2-one core in the target compound is a 5-membered lactam, offering conformational rigidity but reduced aromaticity compared to the pyrido-pyrimidinone (6-membered fused ring) in the reference compounds . This impacts solubility and metabolic stability.
Functional Group Reactivity :
- The azidomethyl group in the target compound enables rapid bioconjugation via click chemistry, a feature absent in the fluorobenzisoxazole-containing analogs . The latter instead rely on halogen bonding and π-π stacking for receptor interactions .
Pharmacological Profiles :
- While the reference compounds are optimized for CNS activity (e.g., antipsychotic effects via dopamine/serotonin receptor modulation), the target compound’s azide functionality prioritizes synthetic versatility over direct receptor engagement.
Synthetic Complexity :
- The fluorobenzisoxazole derivatives require multi-step synthesis (e.g., Suzuki couplings, piperidine alkylation), whereas the target compound’s azide can be introduced in fewer steps via nucleophilic substitution or Staudinger reactions .
Research Findings and Data
Table 2: Physicochemical and Pharmacokinetic Data*
| Parameter | Target Compound | Pyrido-pyrimidinone Analog 1 | Pyrido-pyrimidinone Analog 2 |
|---|---|---|---|
| Molecular Weight (g/mol) | 260.3 | 434.5 | 589.6 |
| logP (Predicted) | 1.8 | 3.5 | 4.2 |
| Aqueous Solubility (µg/mL) | 12.4 | 6.8 | <2.0 |
| Metabolic Stability (t₁/₂, human liver microsomes) | 45 min | 120 min | 180 min |
| Click Reactivity (CuAAC yield) | 92% | N/A | N/A |
*Hypothetical data based on structural analogs; experimental validation required.
Biological Activity
4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. Characterized by the presence of an azide group and a pyrrolidinone backbone, this compound may exhibit various pharmacological properties, although specific data on its biological activity is limited.
Chemical Structure and Properties
The molecular formula of 4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one is C12H14N4O, with a molecular weight of approximately 226.27 g/mol. The compound features a pyrrolidinone ring substituted with an azidomethyl group at the 4-position and a 2-methylbenzyl group at the 1-position. This structural arrangement is significant for its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 4-(azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one |
| InChI Key | OMXYJYBFTSNPPT-UHFFFAOYSA-N |
Biological Activity Overview
While specific studies on the biological activity of 4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one are scarce, compounds with similar structural features often demonstrate notable pharmacological effects. The presence of the pyrrolidinone moiety is commonly associated with various biological activities, including:
- Anti-inflammatory Effects : Pyrrolidinone derivatives have been linked to anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Analgesic Activity : Similar compounds have shown potential as analgesics, providing pain relief through various mechanisms.
- Bioorthogonal Chemistry : The azide group allows for click chemistry applications, enabling researchers to conjugate this compound with biomolecules for targeted drug delivery systems.
Case Studies and Research Findings
- Synthesis and Reactivity : The synthesis of 4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one can be achieved through several methods, including nucleophilic substitution reactions involving azides. This versatility in synthetic routes highlights its potential utility in creating more complex molecules for medicinal applications.
-
Potential Applications :
- Drug Development : The compound's structure suggests it may serve as a precursor in the synthesis of novel pharmaceuticals aimed at various therapeutic targets.
- Bioconjugation : Due to its azide functionality, it can be utilized in bioconjugation strategies for imaging or labeling biomolecules in biological research .
-
Comparative Analysis with Related Compounds :
- Similar compounds like 4-(Aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one exhibit different biological activities due to variations in their functional groups. This indicates that slight modifications can lead to significant changes in pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
